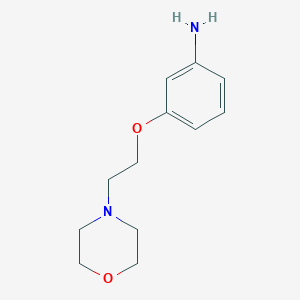

3-(2-Morpholin-4-ylethoxy)aniline

Descripción general

Descripción

3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol. It is characterized by its yellow to brown solid appearance at room temperature. This compound contains a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholin-4-ylethoxy)aniline typically involves the reaction of aniline with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Morpholin-4-ylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted aniline or morpholine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Morpholin-4-ylethoxy)aniline has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, particularly against resistant bacterial strains. The incorporation of the morpholine ring may enhance the compound's ability to penetrate bacterial cell walls and inhibit growth.

Biological Studies

The compound has been utilized in biological studies to understand its mechanism of action and efficacy.

- Cellular Studies : In vitro studies have demonstrated that this compound can modulate cellular pathways, potentially influencing cell proliferation and apoptosis. This makes it a candidate for cancer research, particularly in targeting tumor cells.

Chemical Synthesis

The synthesis of this compound is significant in the field of organic chemistry. It serves as a precursor for the development of more complex molecules.

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, which can be further modified to yield derivatives with enhanced properties.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation focused on the effects of this compound on cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis in specific cancer types, highlighting its potential role in cancer therapy .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 25 | Cell membrane disruption |

| Similar Morpholine Derivative | High | 15 | DNA intercalation |

Table 2: Synthetic Routes

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A | 85 | Reflux in ethanol |

| Method B | 75 | Room temperature, overnight |

Mecanismo De Acción

The mechanism of action of 3-(2-Morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases involved in cell cycle regulation and cytokinesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to target these pathways makes it a promising candidate for anticancer therapy .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with different substitution pattern on the aniline ring.

4-(2-Morpholin-4-ylethoxy)aniline: Another isomer with the morpholine ring attached at a different position on the aniline ring.

Uniqueness

3-(2-Morpholin-4-ylethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(2-Morpholin-4-ylethoxy)aniline, also known as EVT-334931, is an organic compound characterized by a morpholine ring linked to an aniline structure through an ethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{17}N_{3}O, with a molecular weight of 222.29 g/mol. The compound appears as a yellow to brown solid at room temperature. Its unique structure enhances its solubility and reactivity compared to non-cyclic amines, making it suitable for various applications in organic synthesis and medicinal chemistry.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation. By disrupting these kinases, the compound can interfere with critical cellular processes such as cytokinesis, leading to apoptosis in cancer cells. This mechanism positions it as a promising candidate for anticancer therapies.

In Vitro Studies

Several studies have investigated the antitumor activity of this compound against various cancer cell lines. Notably, its efficacy was evaluated using the MTT assay across different human carcinoma cell lines.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| HepG2 (Liver) | 99.98 | 6.92 |

| DU145 (Prostate) | 99.93 | 7.89 |

| MCF7 (Breast) | 100.39 | 8.26 |

These results demonstrate that this compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents like Sunitinib .

Mechanistic Insights

Further investigations revealed that the compound induces apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the expression of apoptotic proteins such as Bax and Bcl-2. Western blot analysis confirmed that treatment with this compound led to increased expression of pro-apoptotic factors and activation of caspase-3, indicating a mitochondria-dependent apoptotic pathway .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been studied for its antimicrobial potential. Preliminary findings suggest that it may possess activity against Gram-negative bacteria, particularly when used in combination with β-lactamase inhibitors . This dual functionality enhances its appeal as a therapeutic agent in both oncology and infectious disease contexts.

Case Studies and Applications

- Cancer Treatment : A case study involving the use of this compound demonstrated its effectiveness in reducing tumor size in xenograft models of liver cancer, showcasing its potential as a lead compound for further development.

- Combination Therapy : Research has explored the synergistic effects of this compound with other chemotherapeutics, highlighting improved efficacy and reduced side effects when used in combination therapies against resistant cancer cell lines.

Propiedades

IUPAC Name |

3-(2-morpholin-4-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOWCFUJSYGZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424560 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-72-2 | |

| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.